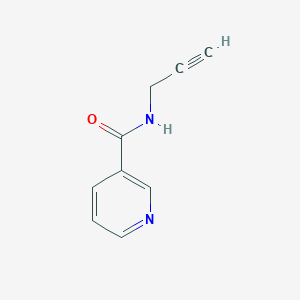

N-(炔丙基)烟酰胺

描述

N-(prop-2-yn-1-yl)nicotinamide, also known as Pynnicamide, is a synthetic compound that belongs to the class of pyridine-carboxamide derivatives. It has a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol .

Synthesis Analysis

Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer was developed and afforded the corresponding formamides in good yields under mild conditions . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The molecular structure of N-(prop-2-yn-1-yl)nicotinamide is characterized by a pyridine ring attached to a carboxamide group . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer was developed . This reaction involves the generation of 1 O2 and O2˙− through energy transfer and a single electron transfer pathway .Physical And Chemical Properties Analysis

N-(prop-2-yn-1-yl)nicotinamide has a molecular weight of 160.17 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .科学研究应用

Thiol Reactivity Profiling

N-(prop-2-yn-1-yl)nicotinamide is used in a chemoproteomic platform called ‘QTRP’ (quantitative thiol reactivity profiling). This platform uses a commercially available thiol-reactive probe IPM (2-iodo-N-(prop-2-yn-1-yl)acetamide) to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues .

Visible-Light-Induced Oxidative Formylation

N-(prop-2-yn-1-yl)nicotinamide is used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen. This process is carried out in the absence of an external photosensitizer and results in the formation of corresponding formamides .

Synthesis of Imidazo[1,2-a]pyridines

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Methanogenesis Inhibition

N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide, a methanogenesis inhibitor, has been studied for its long-term and combined effects with fumaric acid on enteric CH4 production, rumen fermentation, bacterial populations, apparent nutrient digestibility, and lactation performance of dairy goats .

Urease Inhibition

Pyridine carboxamide derivatives have been explored as urease inhibitors. These compounds have been synthesized and investigated against urease for their inhibitory action .

Co-crystallization with DL-Mandelic Acid

Co-crystals of racemic DL-2-Hydroxy-2-phenylacetic acid (DL-Mandelic acid, DL-H2ma) with achiral 3-Pyridinecarboxamide (nicotinamide, nam) have been prepared and characterized .

安全和危害

未来方向

The future directions of N-(prop-2-yn-1-yl)nicotinamide research could involve further exploration of its potential applications in various fields. For instance, proteomic approaches to study cysteine oxidation have been suggested as a future direction, which could be relevant given the compound’s involvement in oxidative reactions .

作用机制

Target of Action

It’s known that nicotinamide derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

N-(prop-2-yn-1-yl)nicotinamide has been found to participate in visible-light-induced oxidative formylation reactions . In these reactions, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Pathways

The compound’s involvement in oxidative formylation reactions suggests it may influence pathways related to oxidative stress and cellular redox balance .

Result of Action

Its role as a photosensitizer in oxidative formylation reactions suggests it may influence cellular redox balance and potentially contribute to oxidative stress .

Action Environment

Given its role in light-induced reactions, factors such as light exposure and oxygen availability may be relevant .

属性

IUPAC Name |

N-prop-2-ynylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h1,3-4,6-7H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVXVTKMQOMWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)nicotinamide | |

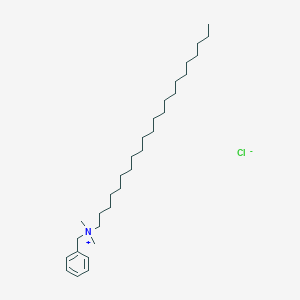

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

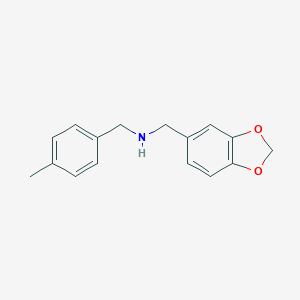

![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)